3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol
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Overview
Description
3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol is a complex organic compound that features a triazine ring substituted with an aminobutyl group, a chloro group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol typically involves multiple steps. One common method starts with the chlorination of cyanuric chloride to introduce the chloro group. This is followed by the nucleophilic substitution of the chloro group with 4-aminobutylamine to form the intermediate compound. Finally, the phenol group is introduced through another nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The aminobutyl group can enhance the compound’s binding affinity to its targets, while the phenol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: These compounds are used in antiviral drug development and nucleic acid research.
Vitexin compound 1: This compound is extracted from a Chinese herb and has shown potential in suppressing melanoma cell growth.
Uniqueness
3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine ring structure, combined with the aminobutyl and phenol groups, makes it a versatile compound for various applications.
Properties
CAS No. |
189249-63-6 |
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Molecular Formula |
C13H17ClN6O |
Molecular Weight |
308.77 g/mol |
IUPAC Name |
3-[[4-(4-aminobutylamino)-6-chloro-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C13H17ClN6O/c14-11-18-12(16-7-2-1-6-15)20-13(19-11)17-9-4-3-5-10(21)8-9/h3-5,8,21H,1-2,6-7,15H2,(H2,16,17,18,19,20) |
InChI Key |
MDLSIPBLHPMWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC(=N2)NCCCCN)Cl |
Origin of Product |
United States |
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